
5-chloro-1H-1,2,3-triazole-4-carbonyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1H-1,2,3-triazole-4-carbonyl azide is a chemical compound belonging to the class of 1,2,3-triazoles This compound is characterized by the presence of a chloro group at the 5-position and a carbonyl azide group at the 4-position of the triazole ring
作用机制
Target of Action
It is known that triazole derivatives, in general, have a broad range of pharmacological applications . They can interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
Triazole derivatives are known to exhibit their effects through various mechanisms, depending on their specific structure and the biological target they interact with . For instance, some triazole derivatives have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities .
Biochemical Pathways
Triazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-1,2,3-triazole-4-carbonyl azide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the desired carbonyl azide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially hazardous nature of azides.
化学反应分析
Types of Reactions
5-chloro-1H-1,2,3-triazole-4-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles and other heterocycles.
Decomposition Reactions: The azide group can decompose to release nitrogen gas, leading to the formation of reactive intermediates.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Cycloaddition Partners: Alkynes and alkenes for cycloaddition reactions.
Decomposition Catalysts: Heat or light to induce azide decomposition.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Cycloaddition Products: Various triazole derivatives.
Decomposition Products: Reactive intermediates and nitrogen gas.
科学研究应用
5-chloro-1H-1,2,3-triazole-4-carbonyl azide has diverse applications in scientific research:
相似化合物的比较
Similar Compounds
- 5-chloro-1H-1,2,3-triazole-4-carboxylic acid
- 5-chloro-1H-1,2,3-triazole-4-carbonyl chloride
- 1,2,3-triazole-4-carbonyl azide
Uniqueness
5-chloro-1H-1,2,3-triazole-4-carbonyl azide is unique due to the presence of both a chloro group and a carbonyl azide group on the triazole ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.
属性
IUPAC Name |
5-chloro-2H-triazole-4-carbonyl azide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN6O/c4-2-1(6-10-7-2)3(11)8-9-5/h(H,6,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOAEMUPIARSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1Cl)C(=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
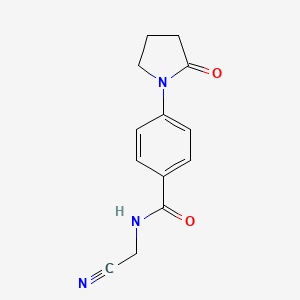
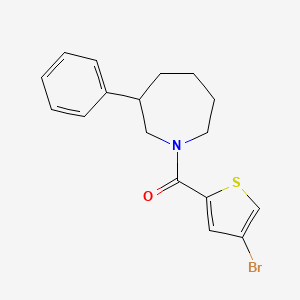
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2767392.png)
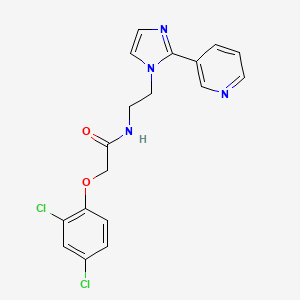
![N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester](/img/structure/B2767400.png)
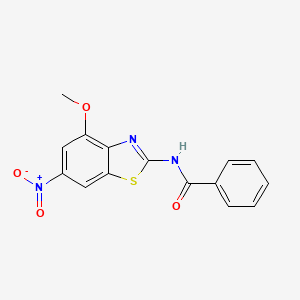
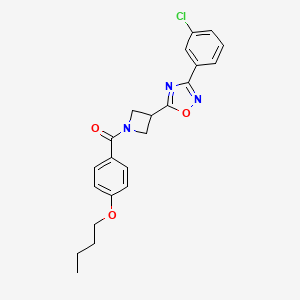
![N-ethyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2767404.png)
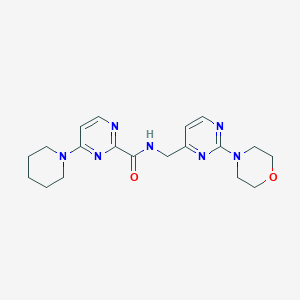
![N-[4-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide](/img/structure/B2767406.png)
![(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2767407.png)

![N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2767409.png)
